Cas no 823234-69-1 (2-3-(difluoromethoxy)-4-methoxyphenylethan-1-amine)

823234-69-1 structure
Product name:2-3-(difluoromethoxy)-4-methoxyphenylethan-1-amine
2-3-(difluoromethoxy)-4-methoxyphenylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine, 3-(difluoromethoxy)-4-methoxy-
- 2-[3-(difluoromethoxy)-4-methoxyphenyl]Ethylamine
- SCHEMBL1969424
- 2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine
- YHB23469
- 873-850-0
- EN300-64000
- 2-[3-(DIFLUOROMETHOXY)-4-METHOXYPHENYL]ETHANAMINE
- G45223
- 2-(3-difluoromethoxy-4-methoxy-phenyl)-ethylamine
- 823234-69-1
- AKOS000150043
- Z285143736
- 2-(3-(difluoromethoxy)-4-methoxyphenyl)ethan-1-amine
- CS-0253335
- 2-3-(difluoromethoxy)-4-methoxyphenylethan-1-amine
-
- Inchi: InChI=1S/C10H13F2NO2/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4-5,13H2,1H3
- InChI Key: WBMGERDZFKGHCN-UHFFFAOYSA-N
- SMILES: COc1ccc(cc1OC(F)F)CCN
Computed Properties
- Exact Mass: 217.09143498Da
- Monoisotopic Mass: 217.09143498Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
- XLogP3: 1.7
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 275.8±35.0 °C at 760 mmHg
- Flash Point: 120.6±25.9 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2-3-(difluoromethoxy)-4-methoxyphenylethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-3-(difluoromethoxy)-4-methoxyphenylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64000-0.1g |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine |
823234-69-1 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
TRC | D591688-50mg |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine |
823234-69-1 | 50mg |
$ 95.00 | 2022-06-05 | ||
Enamine | EN300-64000-2.5g |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine |
823234-69-1 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
Enamine | EN300-64000-0.25g |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine |
823234-69-1 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
Aaron | AR01A9QY-10g |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine |
823234-69-1 | 95% | 10g |
$2808.00 | 2023-12-14 | |
Aaron | AR01A9QY-5g |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine |
823234-69-1 | 95% | 5g |
$1901.00 | 2025-02-09 | |
Aaron | AR01A9QY-100mg |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine |
823234-69-1 | 95% | 100mg |
$207.00 | 2025-02-09 | |
Aaron | AR01A9QY-500mg |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine |
823234-69-1 | 95% | 500mg |
$511.00 | 2025-02-09 | |
A2B Chem LLC | AV57710-10g |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine |
823234-69-1 | 95% | 10g |
$2166.00 | 2024-04-19 | |
1PlusChem | 1P01A9IM-1g |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine |
823234-69-1 | 95% | 1g |
$637.00 | 2025-03-04 |
2-3-(difluoromethoxy)-4-methoxyphenylethan-1-amine Related Literature
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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